molecular formula C22H16FN3O B12884598 n-(1,3-Diphenyl-1h-pyrazol-5-yl)-4-fluorobenzamide CAS No. 781652-51-5

n-(1,3-Diphenyl-1h-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B12884598
CAS No.: 781652-51-5
M. Wt: 357.4 g/mol
InChI Key: VIMRCXXPTSILOA-UHFFFAOYSA-N
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Description

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the condensation of chalcones with phenylhydrazine in the presence of a base such as potassium carbonate under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is obtained by simple workup involving treatment with ice-cold water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

CAS No.

781652-51-5

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C22H16FN3O/c23-18-13-11-17(12-14-18)22(27)24-21-15-20(16-7-3-1-4-8-16)25-26(21)19-9-5-2-6-10-19/h1-15H,(H,24,27)

InChI Key

VIMRCXXPTSILOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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